(11Z)-11-[(4-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
The compound "(11Z)-11-[(4-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide" is a structurally complex heterocyclic molecule featuring a fused pyrano-pyrido-quinoline core. The Z-configuration at the 11-position imino group and the substitution pattern—4-ethoxyphenyl on the imino nitrogen and 2-methoxyphenyl on the carboxamide—define its electronic and steric properties. The 4-ethoxy and 2-methoxy substituents likely enhance solubility in organic solvents compared to hydroxylated analogs .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)imino-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O4/c1-3-37-23-14-12-22(13-15-23)32-31-25(30(35)33-26-10-4-5-11-27(26)36-2)19-21-18-20-8-6-16-34-17-7-9-24(28(20)34)29(21)38-31/h4-5,10-15,18-19H,3,6-9,16-17H2,1-2H3,(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVTWXSCRLADKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=CC=C6OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (11Z)-11-[(4-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic molecule belonging to the class of pyridoquinoline derivatives. Its structural complexity, characterized by multiple functional groups including an imine and a carboxamide, suggests a potential for diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 491.59 g/mol. Its intricate structure allows for various interactions with biological targets, which is critical in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C31H29N3O3 |
| Molecular Weight | 491.59 g/mol |
| Purity | ≥ 95% |
| Solubility | Soluble in organic solvents |
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation.
- Receptor Interaction : Its structure suggests possible interactions with various receptors that could modulate cellular signaling pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyridoquinoline derivatives similar to the compound . These compounds have demonstrated:
- Inhibition of Cancer Cell Proliferation : In vitro studies indicate that this class of compounds can significantly inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
For instance, a related study demonstrated that derivatives with similar structures could induce G1 phase arrest in cell cycles and promote apoptosis in prostate cancer cells .
Antimicrobial Activity
Research into similar compounds has also suggested antimicrobial properties. The presence of specific functional groups may enhance the ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
Case Study 1: Anticancer Activity
In a study published in Cancer Letters, researchers evaluated the effects of a structurally related pyridoquinoline derivative on human breast cancer cells. The results showed a marked reduction in cell viability and increased apoptosis rates compared to untreated controls .
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial efficacy of pyridoquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antibacterial activity at low concentrations .
Scientific Research Applications
Medicinal Chemistry Applications
-
Cancer Therapeutics :
- The compound has been studied as an inhibitor of the menin-MLL interaction, which is significant in the context of certain leukemias. Inhibiting this interaction can potentially disrupt the proliferation of cancer cells driven by MLL fusion proteins .
- Case studies have shown that similar compounds targeting the menin-MLL interaction exhibit promising anti-cancer activity in preclinical models.
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural features allow it to interact with bacterial cell membranes or inhibit specific enzymatic pathways critical for bacterial survival.
- A detailed investigation into its efficacy against various bacterial strains is warranted to establish its potential as an antimicrobial agent.
-
Neuroprotective Effects :
- There is emerging evidence that compounds with similar structures exhibit neuroprotective effects. The ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.
- Research is ongoing to evaluate its effectiveness in models of Alzheimer's and Parkinson's diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of specific functional groups such as the ethoxy and methoxy phenyl moieties appears to enhance its biological activity.
| Functional Group | Effect on Activity |
|---|---|
| Ethoxy group | Increases lipophilicity |
| Methoxy group | Enhances binding affinity |
| Pyranoquinoline scaffold | Provides structural stability |
Toxicological Studies
Toxicological assessments are essential for determining the safety profile of (11Z)-11-[(4-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide. Initial studies indicate a favorable safety margin; however, comprehensive toxicity studies are necessary to evaluate long-term effects and potential side effects.
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Analogs
- Lipophilicity (logP): The target compound’s 4-ethoxy group increases logP compared to the 2-methylphenyl analog (5.4783 in ), as ethoxy is more lipophilic than methyl . The 3,5-dimethylphenyl substituent () further elevates logP (~6.0) due to additional hydrophobic interactions.
- Hydrogen Bonding: All analogs share 1 hydrogen bond donor (amide NH), but acceptors vary. The 4-ethoxy group in the target compound reduces polarity compared to hydroxylated derivatives (e.g., ’s compound with a 2-hydroxyphenyl group, IR ν(C=C) 1583 cm⁻¹) .
Structural and Functional Comparisons
- 2-Methylphenyl (): Steric hindrance from the ortho-methyl group may reduce reactivity in further functionalization .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?
Answer:
The synthesis of complex heterocyclic compounds like this requires multi-step protocols. Key strategies include:
- Stepwise Functionalization: Start with the pyrano-quinoline core and sequentially introduce substituents (e.g., 4-ethoxyphenylimino and 2-methoxyphenylcarboxamide groups) using reductive amination or nucleophilic acyl substitution .
- Microwave-Assisted Reactions: For time-sensitive steps (e.g., cyclization), microwave reactors can reduce reaction times and improve regioselectivity .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates. Confirm purity via HPLC (>95%) and characterize intermediates with -NMR and IR .
Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?
Answer:
- -NMR: Assign peaks for the imino group (δ 8.2–8.5 ppm, singlet) and methoxy substituents (δ 3.7–3.9 ppm, singlets for 4-ethoxy and 2-methoxy groups). Overlapping signals in the tetrahydro regions (δ 1.5–2.8 ppm) require 2D-COSY or HSQC for resolution .
- IR Spectroscopy: Confirm the carboxamide C=O stretch (~1680 cm) and imino C=N stretch (~1620 cm) to rule out keto-enol tautomerism .
- X-ray Crystallography: For absolute configuration (Z/E isomerism at the imino group), single-crystal analysis is critical .
Basic: What experimental conditions ensure stability during storage and handling?
Answer:
- Storage: Store at –20°C under inert gas (argon) to prevent oxidation of the imino group. Use amber vials to avoid photodegradation .
- Solubility: Prepare stock solutions in anhydrous DMSO (10 mM) and avoid aqueous buffers unless stabilized with surfactants (e.g., 0.1% Tween-80) .
Advanced: How can computational modeling predict reaction pathways for derivatization?
Answer:
- Reaction Path Search: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model intermediates and transition states. Focus on substituent effects on the pyrano-pyrido-quinoline core .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics for optimal solvent selection .
- Software: COMSOL Multiphysics or Gaussian 16 for energy profiling and charge distribution analysis .
Advanced: What mechanistic insights explain contradictions in catalytic cyclization yields?
Answer:
- Acid Catalysis: Protonation of the imino nitrogen (pKa ~5.5) enhances electrophilicity, but excess acid can hydrolyze the carboxamide. Optimize with 0.5–1.0 eq. trifluoroacetic acid .
- Steric Effects: Bulky substituents on the phenyl rings (e.g., 4-ethoxy vs. 2-methoxy) may hinder cyclization. Use kinetic studies (NMR monitoring) to identify rate-limiting steps .
Advanced: How can structure-activity relationships (SAR) guide biological testing?
Answer:
- Core Modifications: Compare bioactivity of analogs with variations in the pyrano-pyrido-quinoline scaffold. For example, replacing the ethoxyphenylimino group with fluorophenylimino alters logP and membrane permeability .
- Pharmacophore Mapping: Use docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the carboxamide) .
Advanced: How should researchers address conflicting spectral data in synthetic intermediates?
Answer:
- Controlled Hydrolysis: If NMR signals suggest impurities (e.g., residual starting material), perform selective hydrolysis under basic conditions (pH 10–12) and re-analyze .
- Isotopic Labeling: Introduce -labeled imino groups to distinguish overlapping signals in -NMR .
Advanced: What strategies improve selectivity in heterogeneous catalysis for large-scale synthesis?
Answer:
- Supported Catalysts: Use palladium on carbon (Pd/C) or zeolites to enhance regioselectivity during hydrogenation steps. Monitor reaction progress via in situ FTIR .
- Flow Chemistry: Continuous-flow reactors minimize side reactions (e.g., over-reduction) by controlling residence time and temperature gradients .
Advanced: How can green chemistry principles be integrated into the synthesis?
Answer:
- Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME) for safer, recyclable alternatives .
- Catalyst Recycling: Immobilize enzymes (e.g., lipases) on magnetic nanoparticles for reusability in hydrolysis steps .
Advanced: What experimental designs validate the compound’s conformational stability in solution?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
